Thamnosmonin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thamnosmonin can be extracted from plant sources such as Angelica dahurica and Sida acuta using methanol extraction followed by chromatographic techniques
Methanol Extraction: Plant material is soaked in methanol to extract the active compounds.
Chromatography: The methanol extract is subjected to chromatographic separation to isolate this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification processes, scaled up to handle larger quantities of plant material. This would involve:
Large-scale Methanol Extraction: Using industrial-grade methanol and large extraction vessels.
High-Performance Liquid Chromatography (HPLC): For the purification of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Thamnosmonin, being a coumarin derivative, can undergo various chemical reactions, including:
Oxidation: Coumarins can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the coumarin ring structure.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nitrating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated coumarins, while substitution can introduce various functional groups into the coumarin ring.
Scientific Research Applications
Chemistry: As a natural product, it serves as a model compound for studying coumarin chemistry and its derivatives.
Industry: Its insecticidal properties can be utilized in agricultural practices to manage pest populations.
Mechanism of Action
The exact mechanism of action of thamnosmonin is not fully understood. its insecticidal activity suggests it may interfere with the nervous system of insects, leading to paralysis and death . In terms of its anti-platelet aggregation activity, it likely inhibits pathways involved in platelet activation and aggregation, although the specific molecular targets are not well-defined .
Comparison with Similar Compounds
Thamnosmonin can be compared with other coumarin derivatives such as:
Scopoletin: Another coumarin with anti-inflammatory and antioxidant properties.
Xanthyletin: Known for its antimicrobial activity.
Xanthotoxin: Used in the treatment of skin disorders like psoriasis.
Uniqueness: this compound’s uniqueness lies in its dual biological activities as both an insecticidal agent and a potential anti-platelet aggregation compound . This dual functionality distinguishes it from other coumarins that may only exhibit one type of biological activity.
Properties
IUPAC Name |
6-(1,2-dihydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8(2)14(17)15(18)10-6-9-4-5-13(16)20-11(9)7-12(10)19-3/h4-7,14-15,17-18H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZIJDMODGMWOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975521 | |
Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60094-90-8 | |
Record name | Thamnosmonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060094908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thamnosmonin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(1,2-Dihydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40975521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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